Dope-nhs

Membrane Fusion Lipid Nanoparticles Endosomal Escape

Standard saturated NHS-lipids fail to trigger membrane fusion or pH-responsive release. DOPE-NHS provides the unsaturated C18:1 core essential for non-lamellar hexagonal phase behavior. - **Application**: Targeted liposomes (tumor pH-triggered release), LNP endosomal escape (siRNA/mRNA), exosome functionalization. - **Mechanism**: NHS ester conjugates ligands; DOPE drives HII phase formation at acidic pH (e.g., pH 5.0). - **Supply**: Packaged under inert gas, HPLC-verified reactivity.

Molecular Formula C50H87N2O13P
Molecular Weight 955.2 g/mol
Cat. No. B12395611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDope-nhs
Molecular FormulaC50H87N2O13P
Molecular Weight955.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C50H87N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-48(56)61-42-44(64-49(57)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-66(59,60)62-41-40-51-45(53)34-33-37-50(58)65-52-46(54)38-39-47(52)55/h17-20,44H,3-16,21-43H2,1-2H3,(H,51,53)(H,59,60)/b19-17-,20-18-/t44-/m1/s1
InChIKeyKYRHEEQOOWZTRX-OHRCZFALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOPE-NHS Procurement Guide


DOPE-NHS (CAS 1010188-79-0) is a functionalized phospholipid composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) covalently linked to an N-hydroxysuccinimide (NHS) ester . As an amphiphilic molecule with a molecular weight of 955.21 g/mol , it serves as a critical linker for covalently attaching amine-containing biomolecules (e.g., peptides, proteins, antibodies) to lipid membranes, liposomes, or exosomes [1]. This reagent enables the creation of targeted drug delivery systems and functionalized nanoparticles by leveraging the membrane-anchoring properties of its dioleoyl lipid tails and the highly reactive NHS ester for bioconjugation [2].

Heterobifunctional reagent: DOPE membrane anchor plus NHS-amine reactivity
For functionalizing liposome, exosome, or nanoparticle surfaces under mild aqueous conditions
Unsaturated C18:1 lipid core supports non-lamellar phase behavior for carrier research

Why DOPE-NHS Is Irreplaceable


Direct substitution of DOPE-NHS with other NHS-functionalized lipids like DSPE-NHS or cholesterol-NHS is not advisable due to the fundamental differences in the lipid anchor's biophysical properties [1]. The unsaturated, dioleoyl (C18:1) chains of DOPE-NHS confer a conical molecular shape that promotes the formation of inverted hexagonal (HII) phases, which is crucial for membrane fusion and endosomal escape in gene and drug delivery . In contrast, saturated lipid anchors like DSPE (distearoyl, C18:0) favor a cylindrical shape and stable lamellar phases, which can enhance storage stability but lack the fusogenic activity required for efficient intracellular delivery [1]. This difference in membrane dynamics directly impacts the functional performance of the final nanocarrier, making DOPE-NHS the preferred choice when membrane fusion and enhanced cytosolic delivery are required .

DOPE-NHS (Target)
DSPE-NHS (Substitute)
Unsaturated C18:1 chains enable non-lamellar HII phase formation
Saturated chains remain in stable lamellar phases
pH-dependent membrane fusion supports endosomal escape and triggered release studies
Lacks pH-responsive fusion; may limit endosomal escape and release research
Cell-type preferential uptake can be modulated by DOPE content
Rigid membranes may not reproduce the same uptake selectivity profiles

DOPE-NHS Performance vs. Analogs


Cell-Selective Liposome Uptake

The DOPE lipid anchor in DOPE-NHS is a key differentiator from saturated lipid anchors like DSPE-NHS. DOPE's unsaturated chains promote a transition from a lamellar (Lα) to an inverted hexagonal (HII) phase, a structural change that is essential for membrane fusion and efficient endosomal escape [1]. In contrast, DSPE-based lipids, with their saturated chains, predominantly form stable lamellar phases and do not facilitate this fusogenic transition, which can limit intracellular delivery efficiency [REFS-1, REFS-2]. This biophysical property is a primary driver for selecting DOPE-NHS in applications requiring enhanced cytosolic delivery of nucleic acids or drugs .

Cell-Selective Uptake
Class-level
Higher DOPE content in liposomes enhances uptake by DC2.4 dendritic cells vs. RAW264.7 macrophages
Supports cell-type-selective carrier uptake research
Qualitative difference; quantitative data not specified in abstract
Membrane Fusion Lipid Nanoparticles Endosomal Escape

Endosomal Escape: DOPE vs. DSPE

A key application-specific differentiation for DOPE-NHS is its proven utility in functionalizing exosomes for targeted delivery. A 2018 study demonstrated the successful conjugation of a Cardiac Homing Peptide (CHP) to exosomes using DOPE-NHS as the linker [1]. This method resulted in the spontaneous insertion of the DOPE-CHP conjugate into the exosomal membrane, without significantly altering exosome size (modal size ≈95 nm) [1]. Ex vivo and in vivo analyses in a rat ischemia/reperfusion model confirmed increased retention of CHP-tagged exosomes in infarcted heart tissue compared to control (scramble peptide) exosomes, leading to improved cardiac function and reduced fibrosis [2]. This validates DOPE-NHS as a functional linker for creating targeted exosome therapeutics.

Endosomal Escape
Class-level
DOPE-containing liposomes adopt HII phases at acidic pH, promoting endosomal membrane rupture; DSPE-based liposomes remain lamellar, limiting escape
Supports gene delivery and transfection efficiency studies
Class-level mechanistic inference; direct conjugate comparison data not provided
Exosome Engineering Targeted Drug Delivery Cardiac Regeneration

pH-Responsive Membrane Fusion

The NHS ester group of DOPE-NHS provides a defined reactivity profile essential for reproducible bioconjugation. The reaction with primary amines proceeds efficiently under mild conditions (pH 7.0-8.5, aqueous buffer) to form a stable amide bond . While this chemistry is common to NHS esters, DOPE-NHS offers a specific balance of reactivity and stability. It is recommended for storage as a powder at -20°C for up to 3 years, or in solvent at -80°C for 1 year to preserve NHS ester activity and prevent hydrolysis . This defined stability profile is critical for procurement planning and ensuring consistent performance in long-term research projects. It contrasts with other activated esters (e.g., TFP esters) which offer greater aqueous stability but may have different reactivity profiles [1].

pH-Responsive Fusion
Class-level
DOPE vesicles fuse substantially faster at pH 5.0 than at pH 7.4; DSPE vesicles lack this pH-dependent fusion enhancement
Supports pH-triggered carrier release research
Exact kinetic parameters not specified; class-level context
Bioconjugation NHS Ester Chemistry Lipid Functionalization

DOPE-NHS Optimal Applications


Targeted Drug Delivery to Tumors

Based on the validated method of conjugating Cardiac Homing Peptide (CHP) to exosomes via DOPE-NHS, this linker is ideally suited for developing exosome-based therapeutics for myocardial infarction [1]. The spontaneous insertion of the DOPE-peptide conjugate into the exosomal membrane, without altering vesicle size, ensures efficient and reproducible functionalization for targeted delivery to the heart [1].

Gene Transfection & Nucleic Acid Delivery

For applications requiring efficient endosomal escape and cytosolic delivery of siRNA, mRNA, or plasmid DNA, DOPE-NHS is the preferred choice over saturated lipid anchors like DSPE-NHS [2]. The unsaturated DOPE moiety promotes the formation of the hexagonal (HII) phase, which is critical for membrane fusion and releasing the nucleic acid payload into the cytoplasm, thereby enhancing transfection efficiency [2].

Cell-Selective Nanoparticles for Immunotherapy

The fusogenic properties of the DOPE anchor are essential for pH-sensitive liposome formulations [3]. DOPE-NHS can be incorporated into such systems to facilitate membrane destabilization and drug release in response to the acidic environment of endosomes or tumor microenvironments, a function not readily achievable with saturated lipid-based anchors [3].

Application
Selection Property
Validation Focus
Tumor microenvironment carrier research
pH-responsive membrane fusion property
pH-dependent release kinetics in acidic model conditions
Gene delivery and transfection studies
Non-lamellar HII phase-forming lipid core
Endosomal escape and transfection efficiency
Immune cell-selective nanoparticle research
Cell-type preferential uptake modulation via DOPE content
Uptake selectivity in relevant immune cell models
Exosome engineering for targeted delivery studies
Single-step surface conjugation via NHS-ester and hydrophobic insertion
Exosome integrity and targeting ligand retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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